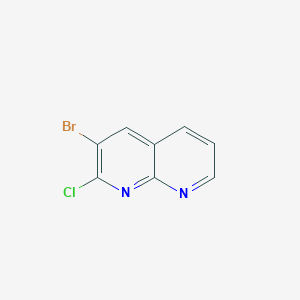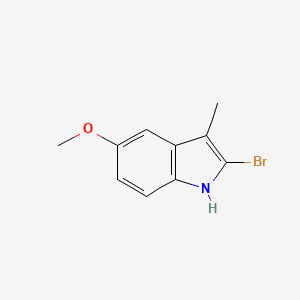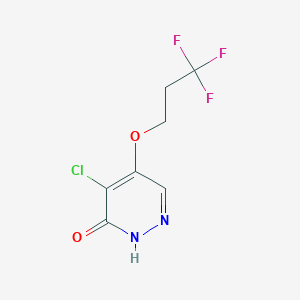
9-(1-Phenylethyl)-3,9-dihydro-6h-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1-Phenylethyl)-1H-purin-6(9H)-one: is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This specific compound is characterized by the presence of a phenylethyl group attached to the ninth position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(1-Phenylethyl)-1H-purin-6(9H)-one typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with 1-phenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 9-(1-Phenylethyl)-1H-purin-6(9H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized purine derivatives with various functional groups.
Reduction: Reduced purine derivatives with hydrogenated functional groups.
Substitution: Substituted purine derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, 9-(1-Phenylethyl)-1H-purin-6(9H)-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with nucleic acids and proteins, making it a candidate for drug development and biochemical studies.
Medicine: In medicinal chemistry, 9-(1-Phenylethyl)-1H-purin-6(9H)-one is investigated for its potential therapeutic properties. It may exhibit antiviral, anticancer, or anti-inflammatory activities, making it a promising lead compound for drug discovery.
Industry: In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, photonics, and catalysis.
Mechanism of Action
The mechanism of action of 9-(1-Phenylethyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. It can bind to nucleic acids, affecting DNA and RNA synthesis. Additionally, it may interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
9-(4-Phenyl)anthracene: A compound with a similar phenyl group but attached to an anthracene core.
9-(4-Phenylethynyl)-anthracene: A derivative with a phenylethynyl group attached to an anthracene core.
9,10-Bis(phenylethynyl)anthracene: A compound with two phenylethynyl groups attached to an anthracene core.
Uniqueness: 9-(1-Phenylethyl)-1H-purin-6(9H)-one is unique due to its purine core structure, which is different from the anthracene-based derivatives. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
34396-98-0 |
|---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
9-(1-phenylethyl)-1H-purin-6-one |
InChI |
InChI=1S/C13H12N4O/c1-9(10-5-3-2-4-6-10)17-8-16-11-12(17)14-7-15-13(11)18/h2-9H,1H3,(H,14,15,18) |
InChI Key |
JCHMBVDXZVMQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC3=C2N=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)


![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)
![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)
![6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)

![7-(Dimethylamino)-6H-benzo[c]chromen-6-one](/img/structure/B11871371.png)


